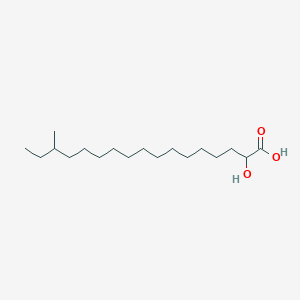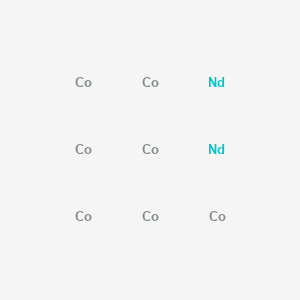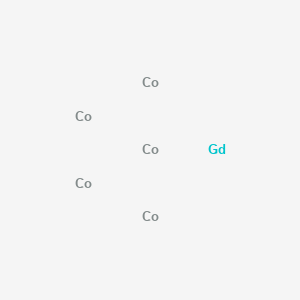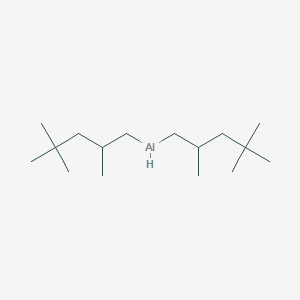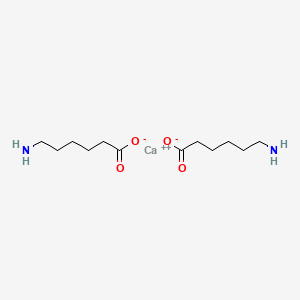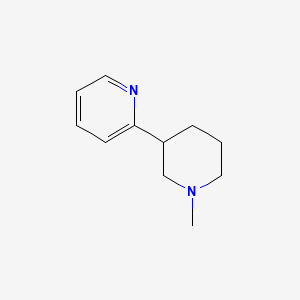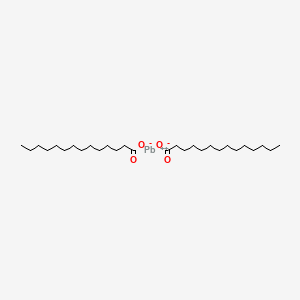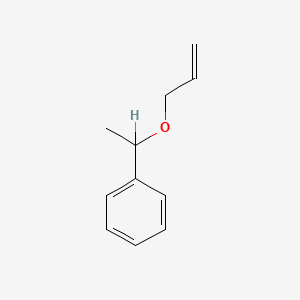
Cerium(3+) acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+) acrylate is a coordination compound formed by the interaction of cerium ions in the +3 oxidation state with acrylate ions Cerium, a rare earth element, is known for its unique chemical properties, including its ability to exist in multiple oxidation states Acrylate, derived from acrylic acid, is a versatile organic compound widely used in polymer chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(3+) acrylate can be synthesized through several methods. One common approach involves the reaction of cerium(III) nitrate with sodium acrylate in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of this compound as a precipitate. The reaction can be represented as follows:
Ce(NO3)3+3NaC3H3O2→Ce(C3H3O2)3+3NaNO3
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cerium(3+) acrylate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) in the presence of strong oxidizing agents.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: The acrylate ligands can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrazine can serve as reducing agents.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed:
Oxidation: Cerium(4+) compounds such as cerium(IV) oxide.
Reduction: Cerium(3+) compounds.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Cerium(3+) acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other cerium compounds.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge reactive oxygen species.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of oxidative stress-related diseases.
Industry: Utilized in the production of advanced materials, coatings, and as a corrosion inhibitor.
Mecanismo De Acción
Cerium(3+) acrylate can be compared with other cerium compounds such as cerium(IV) oxide and cerium(III) chloride:
Cerium(IV) oxide: Known for its strong oxidative properties and used in catalysis and environmental applications.
Cerium(III) chloride: Commonly used in organic synthesis and as a precursor for other cerium compounds.
Uniqueness: this compound is unique due to its combination of cerium’s redox properties and the versatility of the acrylate ligand. This combination allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use.
Comparación Con Compuestos Similares
- Cerium(IV) oxide
- Cerium(III) chloride
- Cerium(III) nitrate
Propiedades
Número CAS |
94232-54-9 |
|---|---|
Fórmula molecular |
C9H9CeO6 |
Peso molecular |
353.28 g/mol |
Nombre IUPAC |
cerium(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Ce/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
Clave InChI |
ZLHYQQUHFATESX-UHFFFAOYSA-K |
SMILES canónico |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


